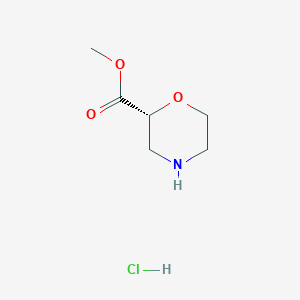

(R)-methyl morpholine-2-carboxylate hydrochloride

CAS No.: 1352709-55-7

Cat. No.: VC6832784

Molecular Formula: C6H12ClNO3

Molecular Weight: 181.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1352709-55-7 |

|---|---|

| Molecular Formula | C6H12ClNO3 |

| Molecular Weight | 181.62 |

| IUPAC Name | methyl (2R)-morpholine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-7-2-3-10-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1 |

| Standard InChI Key | DYMNXWIUMADROW-NUBCRITNSA-N |

| SMILES | COC(=O)C1CNCCO1.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(R)-Methyl morpholine-2-carboxylate hydrochloride is a hydrochloride salt of a morpholine derivative substituted with a methyl ester group at the 2-position. Key structural and physicochemical properties include:

The compound’s stereochemistry at the 2-position is critical for its interactions in biological systems, influencing binding affinity and metabolic stability. The hydrochloride salt enhances aqueous solubility, facilitating its use in solution-phase reactions .

Synthesis and Production

Industrial Production

Industrial production, as reported by Suzhou Sibian Chemical Technology Co., Ltd., achieves batches of up to 100 kg with 99% purity . Key optimizations include:

-

Continuous Flow Reactors: Ensuring consistent reaction temperatures and residence times.

-

Crystallization Techniques: Recrystallization from nitrile solvents (e.g., acetonitrile) to remove impurities and isolate the hydrochloride salt .

-

Quality Control: Rigorous HPLC monitoring to verify enantiomeric excess and chemical purity .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

(R)-Methyl morpholine-2-carboxylate hydrochloride is primarily used as a building block in the synthesis of bioactive molecules. Its morpholine ring, a common pharmacophore, contributes to:

-

CNS-Targeting Drugs: Enhanced blood-brain barrier penetration due to the morpholine’s polar yet lipophilic nature.

-

Anticancer Agents: Structural modifications at the 2-position enable interactions with kinase domains .

Role in Stereoselective Synthesis

The compound’s chiral center makes it valuable for producing enantiomerically pure pharmaceuticals. For example, it could serve as a precursor in the synthesis of β-blockers or antiviral agents where stereochemistry dictates therapeutic efficacy .

Related Compounds and Derivatives

Several structurally related morpholine derivatives have been reported, including:

-

Morpholine-3-carboxylic acid hydrochloride (CAS 1187928-88-6): Differing in carboxylate position, used in gene delivery systems.

-

(S)-Methyl morpholine-2-carboxylate hydrochloride (CAS 1417789-45-7): Enantiomer with distinct biological activity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume